molecular formula C19H16Cl2N2O3S2 B2576603 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919757-67-8

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2576603
CAS RN: 919757-67-8
M. Wt: 455.37
InChI Key: GSZBLIICOKKVGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide”, a similar compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, was synthesized in six steps starting from 4-chlorobenzoic acid . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .

Scientific Research Applications

Structural Analysis and Synthesis

Several studies have explored the synthesis and structural analysis of compounds similar to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, demonstrating the versatility of these molecules in generating diverse chemical structures with potential biological activities. For instance, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have been detailed, highlighting the importance of intermolecular interactions in determining the crystal structure of such compounds (Boechat et al., 2011).

Antimicrobial Activity

Compounds bearing the thiazolyl moiety, similar to this compound, have been synthesized and tested for their antimicrobial activities. Novel thiazolidinone and acetidinone derivatives have been evaluated for their efficacy against different microorganisms, establishing a foundation for further exploration of similar compounds in antimicrobial research (Mistry et al., 2009).

Antitumor Activity

The antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share structural similarities with the compound , has been investigated. These studies have synthesized new derivatives and evaluated their antitumor activity in vitro against various human tumor cell lines, highlighting the therapeutic potential of such compounds (Yurttaş et al., 2015).

Pharmacological Evaluation

Further research into similar compounds has involved the design, synthesis, and pharmacological evaluation of analogs as potential inhibitors of specific biological targets. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been developed as glutaminase inhibitors, demonstrating the potential for these compounds to be used in therapeutic applications (Shukla et al., 2012).

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S2/c1-2-28(25,26)14-6-3-12(4-7-14)9-18(24)23-19-22-17(11-27-19)13-5-8-15(20)16(21)10-13/h3-8,10-11H,2,9H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZBLIICOKKVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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